7-Chloro-2,3-dihydro-1H-inden-1-amine
Overview
Description
7-Chloro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 1st position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroindene, which is commercially available or can be synthesized from indene through chlorination.
Reduction: The double bond in 7-chloroindene is reduced to form 7-chloro-2,3-dihydroindene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Amination: The final step involves the introduction of the amine group at the 1st position. This can be accomplished through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently, and purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 7-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of this compound hydrochloride.
Substitution: Formation of 7-hydroxy-2,3-dihydro-1H-inden-1-amine or 7-alkyl-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
7-Chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the chlorine atom, resulting in different chemical and biological properties.
7-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
7-Hydroxy-2,3-dihydro-1H-inden-1-amine: Contains a hydroxyl group instead of chlorine, leading to different solubility and reactivity.
Uniqueness: 7-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUGWNYTPNBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606395 | |
Record name | 7-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67120-37-0 | |
Record name | 7-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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